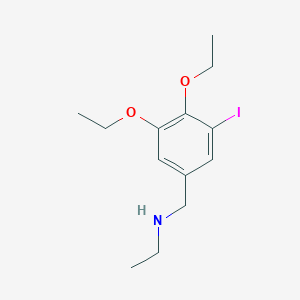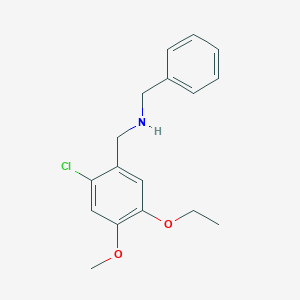![molecular formula C18H20BrNO2 B283419 N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine, also known as AEBP1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine works by binding to CTRP3 and inhibiting its activity. CTRP3 is involved in regulating glucose and lipid metabolism, and its inhibition by N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine results in improved glucose and lipid homeostasis. N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory effects of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine are thought to be due to its ability to inhibit the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to improve glucose and lipid homeostasis in animal models of diabetes and obesity. N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine is its potent inhibitory activity against CTRP3, making it a useful tool in studying the role of CTRP3 in glucose and lipid metabolism. N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine also has potential as an anti-cancer agent and may be useful in studying cancer cell growth and proliferation. However, one limitation of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine. One area of interest is the development of more potent and selective inhibitors of CTRP3, which may have therapeutic potential in treating metabolic disorders such as diabetes and obesity. Another area of interest is the development of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine and its potential applications in scientific research.
Synthesemethoden
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine can be synthesized using a multi-step process involving various reagents and solvents. The first step involves the reaction of 4-bromonitrobenzene with allyl glycidyl ether to form 4-allyloxy-3-bromo-nitrobenzene. This intermediate is then reacted with 3-ethoxybenzylamine in the presence of a reducing agent to form the final product, N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine. The synthesis method has been optimized to yield high purity and yield of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine has been shown to have potential applications in scientific research. It has been identified as a potent inhibitor of the adipokine CTRP3, which is involved in regulating glucose and lipid metabolism. N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. Additionally, N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine has been shown to have anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases.
Eigenschaften
Molekularformel |
C18H20BrNO2 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
4-bromo-N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C18H20BrNO2/c1-3-11-22-17-10-5-14(12-18(17)21-4-2)13-20-16-8-6-15(19)7-9-16/h3,5-10,12,20H,1,4,11,13H2,2H3 |
InChI-Schlüssel |
HOSRDKYFAYKRMV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Br)OCC=C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)
![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)


![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)